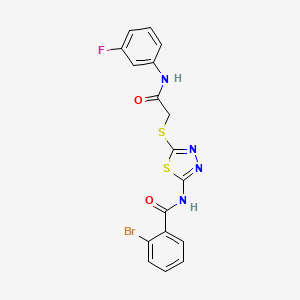

2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 3-fluorophenylacetamide group and a 2-bromobenzamide moiety. Its structural uniqueness lies in the synergistic combination of electron-withdrawing (bromo, fluorine) and hydrogen-bonding (amide) groups, which may enhance binding to biological targets.

Properties

IUPAC Name |

2-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-13-7-2-1-6-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCLMCXBFVLLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates various functional groups known for their biological activities. This compound belongs to the class of benzamide derivatives and features a bromine atom, a fluorophenyl group, and a thiadiazole ring, which together contribute to its potential pharmacological properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

- IUPAC Name : 2-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Molecular Formula : C17H12BrFN4O2S2

- Molecular Weight : 429.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Recent research highlights the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.28 | |

| Compound B | HepG2 (liver cancer) | 0.52 | |

| Compound C | SK-MEL-2 (melanoma) | 4.27 |

These studies indicate that the presence of the thiadiazole ring enhances cytotoxicity against various cancer cell lines.

The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Docking studies suggest that the compound interacts favorably with tubulin protein structures, which is critical for its cytotoxic effects .

Antimicrobial Properties

Beyond its anticancer effects, derivatives of thiadiazole including this compound have shown significant antimicrobial activity. The 1,3,4-thiadiazole moiety is recognized for its broad-spectrum antimicrobial properties against bacteria and fungi. Studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms through various mechanisms including disruption of cell wall synthesis and interference with metabolic pathways .

Case Studies

- In Vitro Studies on Cancer Cells : In a study examining several thiadiazole derivatives, it was found that those with specific substituents exhibited enhanced activity against MCF-7 and HepG2 cells. The IC50 values ranged from 0.28 µM to 0.52 µM, indicating potent anticancer properties .

- Antimicrobial Efficacy : A review on antimicrobial activities highlighted that thiadiazole derivatives could serve as promising candidates for developing new antibiotics due to their ability to combat resistant strains .

Comparison with Similar Compounds

Table 1: Key physicochemical parameters of 1,3,4-thiadiazole derivatives

Key Observations :

- The target compound’s bromobenzamide and fluorophenyl groups may elevate its melting point compared to simpler analogs (e.g., 5e: 132–134°C), though direct data are unavailable.

- Urea-containing derivatives (e.g., 8d) exhibit higher melting points (155–160°C) due to enhanced hydrogen bonding .

- Microwave-synthesized analogs (e.g., 3i) achieve high yields (82%) and stability, suggesting efficient synthetic routes for brominated thiadiazoles .

Key Insights :

- Antifungal Activity : Urea and triazole substituents (e.g., 8d–8g) enhance antifungal potency by mimicking fluconazole’s mechanism of action . The target compound’s fluorophenyl group may similarly improve target affinity.

- Anticancer Potential: Bromoacetamide derivatives (e.g., 3i, 3l) exhibit cytotoxicity against cancer cell lines, likely due to alkylating properties . The target compound’s bromobenzamide may confer comparable activity.

- Enzyme Inhibition : Piperidine-linked thiadiazoles (e.g., 7a–7l) inhibit acetylcholinesterase, suggesting the target’s amide groups could modulate enzyme binding .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential steps:

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to generate the 1,3,4-thiadiazole ring .

Thioether linkage : Reaction of the thiadiazole intermediate with 2-bromoethylacetamide derivatives in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .

Acylation : Coupling the intermediate with 2-bromobenzoyl chloride under controlled pH and temperature to yield the final product .

- Optimization : Microwave-assisted synthesis can enhance reaction efficiency, reducing time from 12 hours to 30 minutes .

Q. How is the structural identity and purity of this compound verified?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR confirm the presence of the 3-fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and thiadiazole ring (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 496.98 (M+H) .

- Elemental Analysis : Confirms C, H, N, S, and Br content within ±0.3% deviation .

Q. What biological activities are associated with structurally related thiadiazole derivatives?

- Methodological Answer : Thiadiazole analogs exhibit:

- Antimicrobial Activity : Tested via agar dilution assays against Staphylococcus aureus (MIC: 2–8 µg/mL) .

- Anticancer Potential : Evaluated using MTT assays on HeLa cells (IC: 12–25 µM) .

- Mechanistic Insights : Inhibition of topoisomerase II or kinase pathways, confirmed via enzymatic assays .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply the SHELXL program for structure solution and refinement. Key parameters include R < 0.05 and wR < 0.10 .

- Challenges : Address twinning or disorder in the thiadiazole ring using the TWINABS module .

Q. How do discrepancies in reported biological activity data arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from:

- Purity Variations : HPLC purity thresholds (>98% vs. 95%) significantly impact IC values .

- Assay Conditions : Differences in cell line passage numbers or serum concentrations in media (e.g., 10% FBS vs. 5% FBS) .

- Resolution Strategy : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and cross-validate with structural analogs .

Q. What strategies improve solubility and stability for in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide) at the benzamide moiety, improving aqueous solubility by 3–5 fold .

- Lyophilization : Stabilize the compound as a lyophilized powder at -80°C, retaining activity for >6 months .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Compare thiadiazole (current) vs. oxadiazole analogs (e.g., 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylphenyl)acetamide) to assess ring electronegativity impacts .

- Substituent Analysis : Vary halogen positions (3-fluorophenyl vs. 4-fluorophenyl) and measure changes in binding affinity (e.g., via SPR assays) .

- Activity Cliffs : Identify critical residues using molecular docking (AutoDock Vina) and mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.